molecular formula C52H60N2O18 B609820 紫杉醇聚谷氨酸 CAS No. 263351-82-2

紫杉醇聚谷氨酸

货号 B609820
CAS 编号: 263351-82-2
分子量: 1001.04
InChI 键: ZPUHVPYXSITYDI-ZYOSQDPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paclitaxel Poliglumex is a bioconjugate in which paclitaxel is linked to a biodegradable, water-soluble polyglutamate polymer with antineoplastic properties . It is also known as PPX or CT-2103 . The polyglutamate residue increases the water solubility of paclitaxel and allows delivery of higher doses than those achievable with paclitaxel alone .


Molecular Structure Analysis

Paclitaxel Poliglumex is a macromolecular drug conjugate that links paclitaxel with a biodegradable polymer, poly-L-glutamic acid . The structure shown is illustrative of a fragment of the molecule; conjugated taxanes represent ∼37%, by weight, of the conjugate, equivalent to about one paclitaxel ester linkage per 11 glutamic acid residues of the polymer .


Chemical Reactions Analysis

The release of paclitaxel from the polymeric backbone is, at least in part, dependent on the metabolism of Paclitaxel Poliglumex by the lysosomal protease cathepsin B, which is upregulated in many tumor types . The identification of monoglutamyl-paclitaxel metabolites in tumor tissue confirmed the in vivo metabolism of Paclitaxel Poliglumex in a panel of mouse tumor models .


Physical And Chemical Properties Analysis

Paclitaxel Poliglumex is a macromolecular drug conjugate that links paclitaxel with a biodegradable polymer, poly-L-glutamic acid . PPX enhances tumor exposure by taking advantage of the hyperpermeable vasculature and suppressed lymphatic clearance characteristic of tumor tissue .

科学研究应用

  1. 增强肿瘤暴露: PPX是一种大分子药物偶联物,将紫杉醇与聚-L-谷氨酸连接起来,通过利用肿瘤组织的高渗透血管和抑制淋巴廓清的特性,增强肿瘤暴露。这种选择性靶向可改善肺癌等癌症的治疗效果,回顾性分析表明,与对照组相比,接受PPX治疗的女性患者的生存期有改善趋势 (Chipman, Oldham, Pezzoni, & Singer, 2006)

  2. 在肺癌中的比较疗效和安全性: 在一项比较PPX与多西他赛用于非小细胞肺癌(NSCLC)二线治疗的III期试验中,PPX显示出与多西他赛相似的生存结局,但具有不同的毒性特征。PPX与明显较轻的中性粒细胞减少症和发热性中性粒细胞减少症有关,尽管它确实导致了更多的神经病变 (Paz-Ares et al., 2008)

  3. 临床前和早期临床研究: PPX在临床前研究中显示出比标准紫杉醇更有效,并且与活性药物的延长肿瘤暴露相关,同时最大限度地减少了全身暴露。早期临床研究表明,中性粒细胞减少症和脱发减少,从而可以采用更方便的给药方案,而无需常规的预处理 (Singer, 2005)

  4. 在卵巢癌中的应用: PPX在卵巢癌中具有活性,但尚不清楚它是否在一线治疗中比标准的紫杉烷基方案提供显着的益处。正在进行的研究正在探索其在维持治疗中的作用 (Galic, Wright, Lewin, & Herzog, 2011)

  5. PPX的代谢: PPX的疗效依赖于从聚合物-药物偶联物中释放紫杉醇。这种释放是由溶酶体酶组织蛋白酶B介导的,组织蛋白酶B在许多恶性细胞中上调。了解PPX的代谢对其治疗应用至关重要 (Shaffer et al., 2007)

  6. 用于高级别神经胶质瘤的治疗: 一项研究调查了PPX与替莫唑胺和并发放射治疗高级别神经胶质瘤的治疗,发现显着的血液毒性,表明PPX与替莫唑胺之间存在药物相互作用。然而,该研究还表明,PPX可能增强对胶质母细胞瘤的放射治疗,从而导致正在进行的随机试验 (Jeyapalan et al., 2014)

  7. 相对于标准紫杉醇的潜在优势: PPX旨在提高紫杉醇的治疗指数,提供潜在优势,例如向肿瘤组织输送更高浓度的活性药物、限制正常组织的暴露以及降低活性药物的峰值血浆浓度 (Bonomi, 2007)

未来方向

The association between estrogens and Paclitaxel Poliglumex activity is being further explored in ongoing preclinical studies . An additional phase III trial will enroll women with advanced NSCLC to prospectively evaluate the efficacy of Paclitaxel Poliglumex in relation to pre- and post-menopausal estrogen levels .

属性

IUPAC Name

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14.C5H9NO4/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5;6-3(5(9)10)1-2-4(7)8/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54);3H,1-2,6H2,(H,7,8)(H,9,10)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHVPYXSITYDI-ZYOSQDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@H]3[C@@H]([C@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134715513

CAS RN

263351-82-2
Record name Paclitaxel poliglumex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。